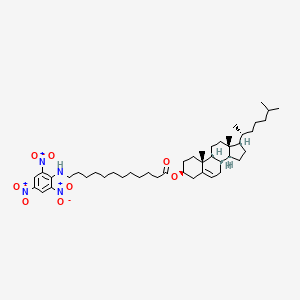

Tnpal cholesterol

Description

Properties

CAS No. |

96337-56-3 |

|---|---|

Molecular Formula |

C45H70N4O8 |

Molecular Weight |

795.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-(2,4,6-trinitroanilino)dodecanoate |

InChI |

InChI=1S/C45H70N4O8/c1-31(2)16-15-17-32(3)37-21-22-38-36-20-19-33-28-35(23-25-44(33,4)39(36)24-26-45(37,38)5)57-42(50)18-13-11-9-7-6-8-10-12-14-27-46-43-40(48(53)54)29-34(47(51)52)30-41(43)49(55)56/h19,29-32,35-39,46H,6-18,20-28H2,1-5H3/t32-,35+,36+,37-,38+,39+,44+,45-/m1/s1 |

InChI Key |

RDEZETYZVUJCLR-GYUGCDFYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C)C |

Synonyms |

TNPAL cholesterol trinitrophenylaminolauryl cholesterol |

Origin of Product |

United States |

Tnpal Cholesterol in the Elucidation of Molecular Mechanisms

Utility of Tnpal Cholesterol in Enzyme Activity Assays (e.g., Acid Lipase (B570770), Cholesteryl Ester Hydrolase)

This compound is employed as a substrate in assays designed to measure the activity of lipolytic enzymes, particularly lysosomal acid lipase (LAL) and cholesteryl ester hydrolase. Its structure allows it to be hydrolyzed by these enzymes, with the release of the TNPAL moiety or its breakdown products enabling detection. This application is crucial for diagnosing genetic disorders characterized by deficiencies in these enzymes.

Spectrophotometric and Fluorometric Assay Development using this compound

Simple spectrophotometric procedures have been developed utilizing this compound as a substrate. These methods leverage the chromophoric properties of the trinitrophenyl group, which can lead to a detectable color change upon enzymatic hydrolysis. Such assays have been instrumental in identifying individuals with genetic conditions like Wolman disease and cholesteryl ester storage disease, which are marked by reduced lysosomal acid lipase activity researchgate.netnih.gov. While direct evidence for this compound's use in fluorometric assays is less prominent in the provided literature compared to its spectrophotometric applications, the principle of using modified lipid substrates to enable enzyme detection, potentially through fluorescence, remains a key aspect of assay development for lipolytic enzymes researchgate.netnih.govelabscience.com.

Kinetics and Specificity Profiling of Enzymes with this compound Substrate

This compound serves as a valuable tool for characterizing the kinetic and specificity profiles of lipolytic enzymes. By analyzing the rate of substrate hydrolysis under varying conditions, researchers can determine kinetic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). For instance, studies involving related TNPAL-modified lipids, such as TNPAL-sphingomyelin, have yielded kinetic data for enzymes like neutral sphingomyelinase (N-SMase), demonstrating a K(m) of 6.7 µM and a V(max) of 15.6 nmol TNPAL-sphingosine/h/mg protein researchgate.net. Similarly, this compound has been used to observe distinct peaks of lipase and cholesteryl esterase activity at different pH values (around pH 4.0 and 6.0) in normal cells, aiding in the differentiation of enzyme specificities nih.gov. This capability is vital for understanding enzyme function and identifying disease-related alterations.

Table 1: Enzyme Activity Comparison in Lysosomal Acid Lipase Deficiency

| Condition | This compound Hydrolysis Activity | Reference |

| Normal Cells | Detectable | researchgate.netnih.gov |

| Wolman Disease (LAL Deficient) | Considerbly Reduced | researchgate.netnih.govresearchgate.net |

| Cholesteryl Ester Storage Disease (LAL Deficient) | Considerbly Reduced | researchgate.netnih.govresearchgate.net |

Note: LAL refers to Lysosomal Acid Lipase. The reduced activity in disease states is a key diagnostic indicator.

Table 2: Kinetic Parameters for Neutral Sphingomyelinase (N-SMase) with TNPAL-Sphingomyelin

| Enzyme/Substrate | Kinetic Parameter | Value | Unit | Reference |

| N-SMase / TNPAL-Sphingomyelin | K(m) | 6.7 | µM | researchgate.net |

| N-SMase / TNPAL-Sphingomyelin | V(max) | 15.6 | nmol TNPAL-sphingosine/h/mg protein | researchgate.net |

Note: While this data is for TNPAL-sphingomyelin, it illustrates the principle of kinetic profiling using TNPAL-modified lipids.

Investigations into this compound’s Interactions with Cellular Components (In Vitro Models)

Modified lipids, including those with TNPAL modifications, are employed in in vitro models to investigate their interactions with cellular components, particularly within the context of biological membranes.

Membrane Binding and Integration Studies with this compound

While direct studies focusing specifically on this compound's membrane binding and integration are not extensively detailed in the provided search results, related TNPAL-modified lipids, such as TNPAL-sphingomyelin (TNPAL-SM), have been utilized in model membrane systems. For instance, cholesterol and TNPAL-SM have been incorporated into giant unilamellar vesicles (GUVs) to explore lipid organization core.ac.uk. This suggests that TNPAL-modified lipids can be integrated into lipid bilayers, allowing for studies on their behavior within membrane environments. The TNPAL moiety itself, being a relatively bulky and polar group, could influence the partitioning and orientation of the molecule within the lipid bilayer.

Potential Influence on Lipid Microdomain Organization

Lipid microdomains, often referred to as lipid rafts, are specialized regions within cellular membranes enriched in cholesterol, sphingolipids, and specific proteins, playing critical roles in signal transduction and membrane organization nih.govfrontiersin.orgresearchgate.net. Studies using TNPAL-sphingomyelin in conjunction with cholesterol in GUV models have contributed to understanding lipid microdomain formation and dynamics core.ac.uk. These models allow researchers to observe how different lipid compositions, including modified lipids, affect the phase behavior and structural organization of membranes. The presence of the TNPAL group on cholesterol could potentially alter its interaction with other membrane lipids, thereby influencing the formation, stability, or composition of lipid microdomains.

Table 3: Components Used in Model Membrane Studies of Lipid Microdomains

| Component | Source/Description | Role in Study | Reference |

| Cholesterol | Sigma-Aldrich Co. | Essential component of lipid rafts; used in ternary mixtures to form model membranes exhibiting phase separation. | core.ac.uknih.gov |

| Trinitrophenylaminolauroylsphingomyelin (TNPAL-SM) | Sigma-Aldrich Co. | Sphingomyelin (B164518) analog used in GUVs to study lipid microdomain organization and the effect of SMase-induced ceramide production on domain structure. | core.ac.uk |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids, Inc. | Unsaturated phospholipid used in GUV preparation for studying lipid microdomains. | core.ac.uk |

| N-palmitoyl-D-erythro-sphingomyelin (C16SM) | Avanti Polar Lipids, Inc. | Saturated sphingomyelin used in GUV preparation. | core.ac.uk |

| N-palmitoyl-D-erythro-ceramide (C16Cer) | Avanti Polar Lipids, Inc. | Ceramide used in GUV preparation to study the effects of ceramide on lipid domain structure. | core.ac.uk |

This compound as a Probe for Intracellular Cholesterol Trafficking Mechanisms (In Vitro/Cellular Models)

Intracellular cholesterol trafficking is a complex process involving the movement of cholesterol between various organelles, crucial for maintaining cellular homeostasis and function frontiersin.orgnih.gov. While specific studies detailing the use of this compound as a probe for intracellular cholesterol trafficking are not explicitly found within the provided search results, the development of fluorescent cholesterol analogs is a significant area of research for this purpose biorxiv.orgbiorxiv.org. These probes, often incorporating fluorescent tags like BODIPY or naphthalimides, are designed to mimic cholesterol's behavior and allow researchers to visualize and track its movement within live cells biorxiv.orgbiorxiv.org.

Given that the TNPAL modification introduces a chromophoric group to the cholesterol molecule, it is plausible that this compound could exhibit spectral properties (e.g., absorbance or fluorescence) that would enable its use as a probe. Such probes are essential for understanding the intricate pathways of cholesterol distribution, uptake, and transport among cellular compartments frontiersin.orgnih.gov. Further research would be needed to fully characterize the suitability and specific applications of this compound in live-cell imaging and trafficking studies.

Compound List:

this compound

Cholesterol

N-omega-trinitrophenylaminolauryl (TNPAL)

Tri-TNPAL glycerol (B35011)

TNPAL-Sphingomyelin (TNPAL-SM)

Lysosomal Acid Lipase (LAL)

Neutral Sphingomyelinase (N-SMase)

Sphingomyelin (SM)

Ceramide

Enzymatic Conversion Pathways of this compound within Model Systems

Extensive searches of scientific literature have not identified a chemical compound specifically designated as "this compound." However, research has characterized the enzymatic activity on a related lipid molecule, N-ω-trinitrophenylaminolauryl sphingomyelin (TNPAL-SM). TNPAL-SM is a derivative of sphingomyelin, a complex lipid that plays roles in cell membrane structure and signaling. This section details the enzymatic conversion of TNPAL-SM, which represents the closest identified entity to the user's query, within its established model system.

The primary enzyme identified to act upon TNPAL-SM is neutral sphingomyelinase (N-SMase). N-SMase is a hydrolase enzyme responsible for the breakdown of sphingomyelin. In the context of TNPAL-SM, N-SMase catalyzes its hydrolysis, yielding TNPAL-sphingosine as a key product, alongside other breakdown components of the sphingomyelin molecule.

The most detailed characterization of this enzymatic conversion has been performed using purified neutral sphingomyelinase isolated from the bacterium Helicobacter pylori. This purified enzyme served as the model system for elucidating the biochemical properties and kinetic parameters of N-SMase activity on the TNPAL-SM substrate acs.orgresearchgate.net.

Research Findings and Kinetic Parameters of N-SMase on TNPAL-SM

Studies on purified N-SMase from Helicobacter pylori have provided specific data regarding its interaction with TNPAL-SM. The enzyme exhibits Michaelis-Menten kinetics, with determined kinetic parameters offering insight into its catalytic efficiency. The enzyme's activity is influenced by pH and the presence of specific ions.

| Parameter | Value | Unit | Notes |

| Substrate | N-ω-trinitrophenylaminolauryl sphingomyelin (TNPAL-SM) | N/A | Substrate for N-SMase |

| Enzyme | Neutral Sphingomyelinase (N-SMase) | N/A | Purified from Helicobacter pylori |

| Km | 6.7 | μM | Michaelis constant, indicating substrate affinity |

| Vmax | 15.6 | nmol of TNPAL-sphingosine/h/mg protein | Maximum reaction velocity |

| Optimal pH | 7.4 | pH units | pH at which enzyme activity is maximal |

| Cofactor | Magnesium ions (Mg2+) | N/A | Enzyme activity is magnesium-dependent |

| Hydrolyzes | Sphingomyelin and Phosphatidylethanolamine | N/A | Specificity of the enzyme |

The research indicates that the N-SMase from Helicobacter pylori optimally functions at a neutral pH of 7.4 and requires magnesium ions for its activity acs.orgresearchgate.net. These findings are crucial for understanding the enzymatic mechanisms involved in the breakdown of TNPAL-SM within the context of its biochemical characterization.

Advanced Analytical and Spectroscopic Methodologies for Tnpal Cholesterol Research

High-Resolution Mass Spectrometry for Tnpal Cholesterol and its Biotransformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and quantification of this compound and its metabolites. researchgate.netnih.govresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the high sensitivity and specificity required for complex biological samples. researchgate.net

In a typical HRMS analysis, this compound would be ionized, and the mass-to-charge ratio (m/z) of its precursor ion would be measured with high accuracy. This precision allows for the determination of the elemental composition, distinguishing it from other structurally similar sterols. For instance, in the analysis of cholesterol and its degradation products, HRMS can highlight specific precursor ions with minimal mass detection errors, a critical factor for confident identification. researchgate.net

When studying the biotransformation of this compound, HRMS is used to identify and quantify metabolites, which could include hydroxylated, oxidized, or conjugated forms. The fragmentation pattern (MS/MS spectra) of the this compound parent ion provides structural information that helps in locating the site of metabolic modification. Advanced platforms like LC-MS/MS enable high-resolution separation and precise quantification of various sterols, even at trace levels, which is essential for tracking metabolic pathways. creative-proteomics.com

Table 1: Representative HRMS Data for Sterol Analysis

| Analyte | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Mass Accuracy (ppm) | Instrumentation |

|---|---|---|---|---|

| Cholesterol | 369.3515 [M+H-H₂O]⁺ | 147.1168 | < 5 | LC-QTOF-MS |

| 25-hydroxycholesterol | 385.3468 [M+H-H₂O]⁺ | 159.1171 | < 5 | LC-QTOF-MS |

| This compound (Hypothetical) | [Predicted m/z] | [Predicted Fragments] | < 5 | LC-Orbitrap-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atomistic-level insights into the structure, dynamics, and interactions of this compound within membrane environments. nih.govresearchgate.netwisc.edu Solid-state NMR (ssNMR) is particularly powerful for studying molecules embedded in lipid bilayers, which mimic their native cellular context. researchgate.netbohrium.com

By using isotopically labeled (e.g., ²H, ¹³C) this compound, researchers can determine its precise orientation and conformation within a model membrane. For example, ²H NMR spectra of deuterated cholesterol analogs reveal how the sterol influences the order and packing of phospholipid acyl chains, a key aspect of membrane fluidity and domain formation. researchgate.netnih.gov These studies show that even minor changes to the sterol's side chain can significantly alter its effect on molecular packing. nih.gov Similarly, NMR can track the dynamic behavior of this compound, revealing motions such as axial rotation and the "crankshaft" movement of its tail within the membrane. wisc.edu

Understanding how this compound interacts with membrane proteins is crucial to deciphering its biological function. Advanced ssNMR techniques are uniquely suited for this purpose, providing residue-specific information about binding sites and conformational changes. nih.govnih.govpnas.org

One powerful approach involves using paramagnetic cholesterol analogues in combination with high-resolution ssNMR to study interactions with a target protein. nih.gov The paramagnetic tag induces signal perturbations for protein residues in close proximity to the bound this compound, effectively mapping the binding pocket. Another strategy employs fluorinated this compound analogs; ¹³C-¹⁹F distance measurements can then be used to determine proximity to specific amino acid residues within the protein. pnas.org These methods have been successfully used to identify the cholesterol-binding site on the influenza M2 protein, showing that cholesterol binds to the transmembrane helix rather than a previously hypothesized motif. pnas.org Such experiments can reveal that this compound binds with specific stoichiometry and can induce structural changes in the protein upon binding. nih.gov

Chromatographic Techniques (HPLC, GC-MS) for this compound Purity and Quantification in Research Samples

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standards for assessing the purity and performing accurate quantification of this compound in research samples. nih.govscirp.orgnih.gov These techniques offer high reliability, sensitivity, and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would typically be derivatized to increase its volatility. The sample is then separated on a capillary column before detection by a mass spectrometer. nih.gov High-temperature GC-MS is particularly effective for separating lipophilic compounds and can be used for the simultaneous quantitative profiling of this compound and related sterols in a single run. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection, separates this compound from impurities based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. nih.govresearchgate.net HPLC is advantageous as it often does not require derivatization and is well-suited for analyzing complex mixtures.

A comparative validation of these methods for sterol analysis shows that both are highly capable, though they have different performance characteristics. scirp.orgresearchgate.net

Table 2: Comparison of Chromatographic Methods for Sterol Quantification

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Limit of Detection (LOD) | ~0.001 mg/g | ~0.005 mg/g |

| Limit of Quantification (LOQ) | ~0.003 mg/g | ~0.016 mg/g |

| Mean Recovery Rate | ~97% | ~93% |

| Primary Advantage | Higher resolution and lower detection limits | Simpler sample preparation (no derivatization) |

Data adapted from comparative studies on cholesterol analysis. scirp.orgresearchgate.net

Advanced Optical and Fluorescence Spectroscopy for this compound Behavior in Model Membranes

Assuming this compound possesses intrinsic fluorescence or is tagged with a fluorophore, advanced optical spectroscopy offers a powerful, non-invasive way to study its behavior in model membranes like giant unilamellar vesicles (GUVs). nih.govplos.orgnih.gov These techniques provide insights into how this compound partitions between different lipid phases and influences membrane properties.

By incorporating a fluorescent cholesterol probe, such as a pyrene-cholesterol conjugate, into lipid bilayers, researchers can characterize its distribution in liquid-ordered (Lo) and liquid-disordered (Ld) domains. plos.org The fluorescence emission spectrum of the probe is sensitive to the polarity and order of its environment. Specific emission wavelengths can be identified that are discriminant for Lo versus Ld phases, allowing for the real-time tracking of this compound's affinity for these domains. plos.org Furthermore, the formation of excimers (excited-state dimers), detectable at a distinct wavelength, can be used to quantify the clustering behavior of this compound within the membrane. plos.org

Fluorescence quenching and Förster Resonance Energy Transfer (FRET) are powerful techniques to probe the proximity and interaction of this compound with other molecules at the nanometer scale. nih.govevidentscientific.com FRET relies on the transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are within a short distance (typically <10 nm). evidentscientific.com

In the context of this compound research, FRET can be used to measure its proximity to specific lipids or proteins. For example, by using this compound as either a donor or acceptor in a FRET pair with a fluorescently labeled lipid or protein, one can quantify its selective partitioning near certain molecules. nih.gov The efficiency of FRET, often measured by the quenching of the donor's fluorescence, has a steep dependence on distance, making it an excellent "spectroscopic ruler". nih.govevidentscientific.com Studies using FRET between different lipid probes have successfully demonstrated the existence of nanometer-scale lipid heterogeneity in the plasma membrane of living cells. nih.gov Similarly, the quenching of a fluorescent probe's emission by a quencher molecule can be modulated by the presence of sterols, providing information on how this compound alters membrane accessibility and domain organization. researchgate.net

Imaging Techniques (e.g., Confocal Microscopy) for this compound Localization in Cellular Research

Confocal laser scanning microscopy is a cornerstone imaging technique for visualizing the subcellular distribution of fluorescently labeled this compound in fixed or living cells. biologists.comresearchgate.net This technique provides high-resolution optical sections, eliminating out-of-focus light to create sharp, detailed images of this compound's localization within organelles. biologists.com

Several strategies exist for fluorescently labeling cholesterol for imaging studies. nih.gov Probes like TopFluor-cholesterol, which has a fluorophore attached, can be loaded into cells and their accumulation in specific compartments, such as intracellular vesicles, can be tracked over time. researchgate.net Other probes, like the intrinsically fluorescent polyene antibiotic Filipin, bind specifically to free cholesterol and are widely used to map its distribution in the plasma membrane and endosomal compartments in fixed cells. biologists.comresearchgate.net Genetically encoded biosensors that bind to cholesterol can also be expressed in cells to visualize accessible pools of the sterol. biologists.com

Using these tools with confocal microscopy, researchers can conduct colocalization studies by co-labeling with fluorescent markers for specific organelles (e.g., lysosomes, endoplasmic reticulum). This allows for the precise determination of where this compound accumulates and how its distribution changes in response to cellular stimuli or in disease models, such as Niemann-Pick type C disease cells. ox.ac.uk

The chemical compound "this compound" has been identified as (3|A)-cholest-5-en-3-yl 12-[(2,4,6-trinitrophenyl)amino]dodecanoate, also referred to as trinitrophenylaminolauryl cholesterol chemsrc.comnih.govchem960.com. This compound is derived from cholesterol and trinitrophenylaminolauric acid (TNPAL) and has been utilized in spectrophotometric assays for the diagnosis of certain lipid storage diseases nih.govresearchgate.net.

However, a comprehensive review of available scientific literature did not yield specific research findings or detailed studies pertaining to the computational modeling and theoretical investigations of "this compound" as outlined in the request. Specifically, information for the following sections could not be located:

Computational Modeling and Theoretical Investigations of Tnpal Cholesterol

Machine Learning Applications in the Design of Novel Tnpal Cholesterol Probes:The application of machine learning in drug design and probe development is an active arearesearchgate.net, but no specific applications related to "this compound" were identified.

Due to the absence of specific research findings for these computational and theoretical investigations concerning "this compound," it is not possible to generate the detailed, scientifically accurate content required for each subsection as per the provided outline.

Future Directions, Research Gaps, and Methodological Innovations in Tnpal Cholesterol Studies

Development of Next-Generation "Tnpal Cholesterol"-Based Probes for Enhanced Specificity and Sensitivity

A critical area of advancement for a novel cholesterol analog like "this compound" would be its development into a high-performance molecular probe. The utility of such a probe would be contingent on the specific properties of the "Tnpal" modification. Future research would likely focus on:

Fluorophore Integration: If "Tnpal" is not inherently fluorescent, synthetic strategies would be explored to conjugate it with advanced fluorophores. The goal would be to create probes with superior photostability, quantum yield, and minimal perturbation to the cholesterol backbone to ensure its biological behavior mimics that of native cholesterol.

Environment-Sensing Capabilities: Research could be directed towards designing "this compound" probes that exhibit changes in their fluorescence spectrum or lifetime in response to their local lipid environment. This would enable the high-resolution mapping of membrane domains, such as lipid rafts, and the study of their dynamics in living cells.

Targeted Probes: The "Tnpal" moiety could potentially be functionalized to allow for the attachment of targeting ligands. This would enable the specific delivery of the probe to certain organelles or cell types, enhancing the specificity of imaging studies.

Integration of "this compound" Research with Multi-Omics Data in Lipidomics and Proteomics

The full biological significance of a new molecule like "this compound" can only be understood in the context of the entire cellular machinery. Integrating its study with multi-omics approaches would be a crucial future direction:

Lipidomics: Mass spectrometry-based lipidomics could be employed to understand how the introduction of "this compound" alters the global lipid profile of a cell or organism. This could reveal novel metabolic pathways or regulatory networks involving cholesterol homeostasis.

Proteomics: Affinity-based proteomics, potentially using a derivatized form of "this compound" as bait, could identify proteins that specifically interact with this cholesterol analog. This would provide insights into its transport, signaling functions, and the cellular machinery that recognizes it.

Exploration of "this compound’s" Role in Uncharted Biological Pathways

A key research gap for any new cholesterol derivative is its involvement in biological processes. Future studies on "this compound" would need to investigate its role in:

Membrane Biophysics: How does the "Tnpal" modification affect the physical properties of lipid bilayers, such as fluidity, thickness, and permeability?

Intracellular Trafficking: Does "this compound" follow the same transport pathways as endogenous cholesterol, or does it have a unique distribution within the cell? This could be investigated using advanced microscopy techniques.

Signaling Cascades: Cholesterol is a precursor to steroid hormones and is involved in various signaling pathways. Research would be needed to determine if "this compound" can be similarly metabolized or if it modulates cellular signaling.

Advancements in Microfluidic and High-Throughput Screening Platforms Utilizing "this compound"

Should "this compound" exhibit interesting biological activity, its use in high-throughput screening (HTS) platforms could accelerate drug discovery and the identification of new biological regulators.

Microfluidic Devices: The development of "lab-on-a-chip" systems could allow for the rapid screening of the effects of various compounds on the behavior of "this compound" in artificial membranes or single cells.

HTS Assays: If "this compound" is developed into a fluorescent probe, it could be used to create cell-based HTS assays to screen for drugs that modulate cholesterol trafficking or metabolism.

Addressing Challenges in "this compound" Synthesis and Application for Broader Research Utility

For "this compound" to become a widely used research tool, several challenges would need to be addressed:

Scalable Synthesis: A robust and scalable synthetic route to "this compound" would be essential to make it accessible to the broader research community.

Characterization and Validation: Thorough characterization of the physicochemical and biological properties of "this compound" would be required to ensure that it is a reliable mimic of native cholesterol in the intended applications.

Development of Standardized Protocols: To ensure reproducibility of results across different laboratories, standardized protocols for the use of "this compound" in various assays would need to be developed and disseminated.

Q & A

Q. What are the standard methodologies for estimating LDL cholesterol in clinical research, and how are they validated?

The Friedewald formula is widely used to estimate LDL cholesterol (LDL-C) without ultracentrifugation. It calculates LDL-C as:

Validation involves correlating results with ultracentrifugation-derived LDL-C, achieving coefficients of 0.94–0.99 in diverse populations . Limitations include inaccuracy at triglyceride levels >400 mg/dL, necessitating direct measurement via enzymatic or ultracentrifugation methods .

Q. How do researchers quantify total cholesterol in biological samples, and what are the key methodological considerations?

Enzymatic methods like CHOD-PAP (cholesterol oxidase–peroxidase) are standard. These assays use cholesterol oxidase to produce hydrogen peroxide, which reacts with a chromogen for spectrophotometric quantification. Key considerations include:

- Avoiding hemolysis (reduces HDL-C accuracy).

- Calibration with reference materials (e.g., CRMLN-certified controls) .

- Cross-validation with gas chromatography–mass spectrometry (GC-MS) for high-precision studies .

Q. What experimental designs are recommended for assessing cholesterol-lowering interventions in preclinical models?

- In vivo models : Use hypercholesterolemic rodents (e.g., ApoE⁻/⁻ mice) fed high-fat diets. Measure serum lipids, aortic plaque burden via histology, and cardiac function via echocardiography .

- Controls : Include normolipidemic cohorts and vehicle-treated groups.

- Endpoints : LDL-C/HDL-C ratio, inflammatory markers (e.g., IL-6, CRP), and atherosclerotic lesion size .

Advanced Research Questions

Q. How can researchers resolve contradictions between epidemiological data and clinical trial outcomes on cholesterol's role in cardiovascular disease (CVD)?

Contradictions often arise from confounding variables (e.g., genetics, comorbidities) or study design differences. Strategies include:

- Mendelian randomization : To isolate LDL-C's causal effect on CVD .

- Meta-regression : Adjust for covariates like age, diabetes status, and statin use .

- Cohort stratification : Analyze subgroups with homogeneous risk profiles (e.g., FH patients vs. general population) .

Q. What advanced statistical approaches are used to handle LDL-C data in longitudinal studies?

- Continuous vs. categorical variables : Preserve raw LDL-C values (mg/dL) for regression models rather than dichotomizing into "high/low" categories, which reduces statistical power .

- Mixed-effects models : Account for intra-individual variability in repeated measures.

- Machine learning : Identify non-linear relationships between LDL-C and outcomes (e.g., CVD risk prediction) .

Q. How can researchers optimize the CHOD-PAP assay for cholesterol quantification in lipid-rich tissues (e.g., atherosclerotic plaques)?

Modifications include:

- Sample pretreatment : Use organic solvents (chloroform:methanol) to extract lipids and remove proteins .

- Sensitivity enhancement : Couple with fluorometric detection (limit of detection: 0.1 µg/mL) .

- Validation : Compare with gold-standard GC-MS in a subset of samples .

Q. What methodologies are employed to study cholesterol's structural role in membrane dynamics?

- In vitro systems : Use synthetic lipid bilayers with varying cholesterol concentrations.

- Techniques :

- Atomic force microscopy (AFM) : Visualize membrane microdomains (lipid rafts) .

- Fluorescence resonance energy transfer (FRET) : Measure cholesterol-protein interactions .

- Controls : Include methyl-β-cyclodextrin to deplete membrane cholesterol .

Methodological Challenges & Future Directions

Q. How should researchers address variability in HDL-C measurements across laboratories?

Standardize protocols using:

- CRMLN-certified assays : Ensure alignment with CDC’s Lipid Standardization Program .

- Inter-laboratory comparisons : Participate in proficiency testing (e.g., CDC’s Lipid Standardization Program) .

Q. What emerging technologies are reshaping cholesterol research?

Q. How can translational studies bridge gaps between mechanistic findings and clinical applications?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.